molecular formula C10H9ClN2 B2367391 1-(3-Chlorobenzyl)imidazole CAS No. 56643-68-6

1-(3-Chlorobenzyl)imidazole

カタログ番号: B2367391
CAS番号: 56643-68-6
分子量: 192.64 g/mol
InChIキー: DARGVYVMURXBSO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Systematic IUPAC Nomenclature and CAS Registry Number

The compound is systematically named 1-(3-chlorobenzyl)-1H-imidazole under IUPAC guidelines. Its CAS Registry Number is 56643-68-6 , a unique identifier for tracking in chemical databases and regulatory compliance. This nomenclature reflects the structural arrangement of a 3-chlorobenzyl group attached to the nitrogen atom of the imidazole ring.

Molecular Formula and Structural Representation

The molecular formula is C₁₀H₉ClN₂ , derived from the imidazole core (C₃H₄N₂) and the 3-chlorobenzyl substituent (C₇H₆Cl). Structural representations include:

  • SMILES : ClC1=CC(CN2C=CN=C2)=CC=C1
  • InChI : InChI=1S/C10H9ClN2/c11-10-3-1-2-9(6-10)7-13-5-4-12-8-13/h1-6,8H,7H2
  • InChIKey : DARGVYVMURXBSO-UHFFFAOYSA-N
Property Value/Description Source
Molecular Weight 192.65 g/mol
SMILES Code ClC1=CC(CN2C=CN=C2)=CC=C1
IUPAC Name 1-(3-chlorobenzyl)-1H-imidazole

Isomeric Forms and Tautomeric Considerations

The imidazole ring exists in two tautomeric forms due to hydrogen migration between nitrogen atoms (N1 and N3). However, in 1-(3-chlorobenzyl)imidazole , the 3-chlorobenzyl group is fixed at the N1 position, eliminating tautomerism for the imidazole core. No geometric isomers are reported due to the planar aromatic structure and lack of stereogenic centers.

特性

IUPAC Name

1-[(3-chlorophenyl)methyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c11-10-3-1-2-9(6-10)7-13-5-4-12-8-13/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARGVYVMURXBSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-(3-Chlorobenzyl)imidazole is a compound of significant interest due to its diverse biological activities. It belongs to the imidazole family, which is known for its presence in various pharmacologically active compounds. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

This compound has the following chemical structure:

  • Molecular Formula : C_10H_9ClN_2
  • Molecular Weight : 192.64 g/mol
  • CAS Number : 150825-56-4

Synthesis

The synthesis of this compound typically involves the reaction of 3-chlorobenzyl chloride with imidazole in the presence of a base. This method allows for the formation of the imidazole ring while introducing the chlorobenzyl group, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing imidazole rings. For instance, derivatives similar to this compound have demonstrated promising cytotoxic effects against various cancer cell lines. A study evaluating imidazole derivatives showed that certain compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

CompoundIC50 (µM)Cell Line
This compoundTBDTBD
Doxorubicin0.72HEPG2-1

Antimicrobial Activity

Imidazole derivatives have also been recognized for their antimicrobial properties. Studies indicate that compounds similar to this compound exhibit activity against both bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .

Antiprotozoal Activity

Research into hybrid molecules containing imidazole cores has shown significant antiprotozoal activity. For example, derivatives tested against Leishmania donovani showed promising results, suggesting that modifications around the imidazole core can enhance efficacy against protozoan infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the imidazole ring. The presence of halogens, such as chlorine, has been associated with increased potency in anticancer and antimicrobial activities. Studies suggest that modifications at specific positions on the imidazole ring can lead to enhanced interactions with biological targets, improving their therapeutic efficacy .

Case Study 1: Anticancer Evaluation

In a recent study, a series of imidazole derivatives were synthesized and evaluated for their anticancer properties against liver carcinoma cell lines (HEPG2). The results indicated that certain modifications led to significant cytotoxicity, with some compounds achieving IC50 values as low as 0.86 µM .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of imidazole derivatives against Staphylococcus aureus and Candida albicans. The study found that compounds with a chlorobenzyl moiety exhibited enhanced antibacterial and antifungal activities compared to their non-substituted counterparts .

科学的研究の応用

Chemical Synthesis

Building Block for Organic Synthesis

1-(3-Chlorobenzyl)imidazole serves as an essential building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds with specific properties.

Synthetic Routes

The compound is typically synthesized through the reaction of 3-chlorobenzyl chloride with imidazole under basic conditions, often utilizing sodium hydroxide or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . The following table summarizes common synthetic methods:

Method Reagents Conditions
Nucleophilic Substitution3-chlorobenzyl chloride, imidazoleBasic conditions (NaOH or K2CO3)
CarboxylationThis compoundDMF or DMSO as solvent

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its ability to inhibit various bacterial strains positions it as a candidate for further development as an antimicrobial agent. The following table presents minimum inhibitory concentration (MIC) values against selected pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal activity against various fungal strains, suggesting potential therapeutic applications in treating fungal infections .

Medicinal Chemistry

Pharmaceutical Intermediates

Ongoing research explores the potential of this compound as a pharmaceutical intermediate. Its structural features allow it to interact with biological macromolecules, influencing their function and providing avenues for drug development.

Case Studies and Research Findings

Several studies have documented the effects and applications of imidazole derivatives, including this compound. A notable study evaluated novel imidazole derivatives for anti-inflammatory properties, showcasing the broad biological activities associated with this class of compounds .

Example Case Study: Anti-inflammatory Activity

In a recent study evaluating imidazole derivatives, it was found that certain compounds exhibited significant anti-inflammatory effects comparable to established drugs like diclofenac. The findings suggest that imidazole derivatives could lead to new therapeutic agents targeting inflammation .

類似化合物との比較

Comparison with Structural Analogs

2.1. Substituent Variations on the Benzyl Group

The position and nature of substituents on the benzyl group significantly influence physicochemical and biological properties:

  • 1-(3-Chloro-4-fluorobenzyl)-1H-imidazole (CAS 1379355-71-1) Molecular Formula: C₁₀H₈ClFN₂ Molecular Weight: 210.64 Key Feature: Dual halogen substitution (Cl and F) enhances electronegativity and metabolic stability compared to the mono-chloro analog. This compound is used in pharmaceutical intermediates ().
  • 1-(Pyridin-2-ylmethyl)-1H-benzimidazol-2-amine (19)

    • Synthesis Yield : 73%
    • Key Feature : Replacement of the benzyl group with a pyridinylmethyl moiety introduces hydrogen-bonding capability, enhancing interactions with biological targets ().
2.2. Functional Group Modifications on the Imidazole Ring

Derivatives with additional functional groups exhibit distinct reactivity and activity profiles:

  • 1-(3-Chlorobenzyl)-1H-imidazole-2-carbaldehyde (40a)

    • Synthesis Yield : 80%
    • Purity : >98% (HPLC)
    • Key Feature : The aldehyde group at the 2-position enables further derivatization (e.g., Schiff base formation), making it a versatile intermediate ().
  • 1-(3-Chlorobenzyl)-2-aminobenzimidazole (17) Biological Activity: Exhibits antibacterial activity against Pseudomonas aeruginosa in QSAR studies. The 2-amino group likely enhances hydrogen bonding with bacterial enzymes ().
  • N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-cyano-3-methylbenzamide (36) Synthesis Yield: 51% Key Feature: The cyano and methyl groups improve binding affinity to Indoleamine 2,3-dioxygenase‑1 (IDO1), a target in cancer immunotherapy ().

Key Research Findings

  • Synthetic Efficiency : Derivatives with electron-withdrawing groups (e.g., Cl, F) require optimized conditions (e.g., DMF solvent, K₂CO₃ base) for high yields (>80%) and purity (>98%) ().
  • Structure-Activity Relationships (SAR): Chlorine Position: 3-Chloro substitution on benzyl optimizes steric and electronic effects for target binding. Amino Groups: 2-Amino substitution in benzimidazoles enhances antibacterial activity by 2–3-fold compared to non-amino analogs ().

準備方法

Synthetic Routes for 1-(3-Chlorobenzyl)imidazole

Dehydrogenation of Imidazolines

A highly selective method involves the catalytic dehydrogenation of imidazolines using nickel-copper-chromium catalysts. This approach, described in EP0378910B1 , operates at temperatures of 160–300°C under nitrogen atmospheres, achieving yields exceeding 98%.

Experimental Data
Starting Material Catalyst Temperature (°C) Yield (%) Selectivity (%)
1-Isopropyl-2-methylimidazoline Ni-Cu-Cr 200 98 98.5
2-Heptadecenylimidazoline Ni-Cu-Cr 200 99 >99

This method minimizes by-products and is scalable for industrial applications.

Condensation Reactions

Alternative routes employ condensation between 3-chlorobenzyl chloride and imidazole derivatives. The Royal Society of Chemistry’s protocols for analogous benzimidazoles suggest using acetic acid or oleic acid with diamines under reflux.

Stepwise Procedure
  • Imidazole Core Formation : React 3-chlorobenzylamine with glyoxal in acidic media (e.g., HCl) to form the imidazole backbone.
  • Substitution : Introduce the 3-chlorobenzyl group via nucleophilic substitution using 3-chlorobenzyl chloride in dimethylformamide (DMF) with potassium carbonate as a base.
  • Purification : Crystallize the product using ethanol-water mixtures, achieving ≥95% purity.

Characterization Data :

  • ¹H NMR (CDCl₃) : δ 7.68–7.59 (m, 1H, imidazole-H), 7.21–7.06 (m, 4H, aromatic-H), 4.85 (s, 2H, CH₂).
  • Melting Point : 162–176°C (consistent with alkyl-substituted imidazoles).

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis adopts continuous flow systems to enhance heat and mass transfer. The patent EP0378910B1 demonstrates this using a 250-ml reactor with Harshaw Ni-2715 catalyst, producing 118g of crude product with 99% purity.

Optimization Parameters
  • Catalyst Recycling : Nickel-based catalysts retain activity for ≥10 cycles after filtration and reactivation.
  • Throughput : 5 kg/hr in pilot-scale trials.
  • Cost Analysis : Raw material costs are reduced by 40% compared to batch processes.

Reaction Optimization and Kinetic Studies

Catalyst Screening

Comparative studies reveal that Ni-Cu-Cr catalysts outperform alternatives:

Catalyst Conversion (%) Selectivity (%)
Ni-Cu-Cr 99 98.5
Raney Nickel-Chromium 98 97
Cobalt 14 19

Nickel’s high surface area and copper’s redox properties synergistically enhance dehydrogenation efficiency.

Solvent Effects

Non-polar solvents (e.g., toluene) improve yields by reducing side reactions:

Solvent Yield (%) Purity (%)
Toluene 98 99
DMF 85 92
Ethanol 78 88

Analytical Characterization

Spectroscopic Methods

  • ¹³C NMR : Peaks at δ 152.3 (imidazole C-2), 132.3 (aromatic C-Cl).
  • IR Spectroscopy : Stretches at 1700 cm⁻¹ (C=N), 750 cm⁻¹ (C-Cl).
  • Elemental Analysis : Found C 72.73%, H 6.13%, N 21.23% (matches theoretical values).

Chromatographic Purity Assessment

HPLC Conditions :

  • Column: C18 (4.6 × 250 mm)
  • Mobile Phase: Acetonitrile/0.1% TFA (70:30)
  • Retention Time: 8.2 minutes

Comparative Analysis of Methods

Parameter Dehydrogenation Condensation
Yield (%) 98–99 85–90
Purity (%) >99 95–98
Scalability High Moderate
By-Product Formation Low Moderate

Dehydrogenation is superior for industrial applications due to its efficiency and scalability.

Q & A

Basic Research Question

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., benzyl protons at δ 5.2–5.5 ppm) .
  • Mass spectrometry : ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 207.06) .
  • RP-HPTLC : A green stability-indicating method (e.g., using silica gel 60 F254) detects degradation products in formulations .

How do structural modifications at the benzyl position affect the antimicrobial efficacy of imidazole derivatives?

Advanced Research Question
Comparative studies on positional isomers (e.g., 2-, 3-, and 4-chlorobenzyl analogs) reveal:

  • 3-Chloro substitution : Enhances lipophilicity (logP ~2.5), improving membrane penetration .
  • Activity trends : MIC values against S. aureus: 3-Cl > 4-Cl (16 µg/mL vs. 32 µg/mL) .
  • Mechanistic insights : Electron-withdrawing groups stabilize charge-transfer complexes with bacterial enzymes .

How can contradictory data on enzyme inhibition mechanisms be resolved across studies?

Advanced Research Question
Discrepancies in IC50 values (e.g., MurA vs. FabI inhibition) arise from:

  • Assay conditions : Buffer pH (7.4 vs. 6.8) alters protonation states of active-site residues .
  • Enzyme isoforms : Species-specific variations (e.g., E. coli vs. S. aureus MurA) affect inhibitor binding .
  • Validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .

What strategies mitigate impurity formation during large-scale synthesis of this compound?

Basic Research Question
Common impurities (e.g., di-substituted byproducts) are controlled via:

  • Process optimization : Lower reaction temperatures (60°C vs. 80°C) reduce side reactions .
  • HPLC monitoring : Gradient elution (ACN/H2O + 0.1% TFA) resolves unreacted imidazole (RT ~3.2 min) .
  • Crystallization : Ethanol/water mixtures (70:30) yield >99% pure product .

How do computational methods (DFT, MD simulations) predict the reactivity of this compound derivatives?

Advanced Research Question

  • DFT calculations : HOMO-LUMO gaps (~4.5 eV) indicate nucleophilic reactivity at the imidazole N3 position .
  • Molecular dynamics : Simulate solvation effects (e.g., in DMSO) to predict stability under physiological conditions .
  • ADMET profiling : Predict metabolic pathways (e.g., CYP3A4-mediated oxidation) using QSAR models .

What in vitro assays are suitable for evaluating the antifungal activity of this compound analogs?

Basic Research Question

  • Broth microdilution : Determine MIC values against C. albicans (e.g., MIC = 8 µg/mL) .
  • Time-kill kinetics : Assess fungicidal vs. fungistatic effects over 24–48 hrs .
  • Resistance profiling : Serial passage experiments identify mutations in ERG11 (lanosterol demethylase) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。